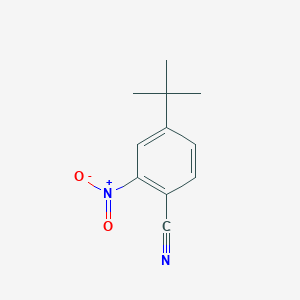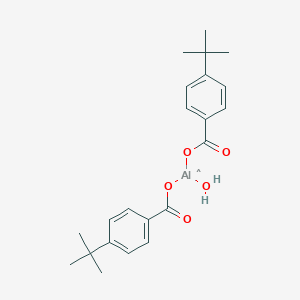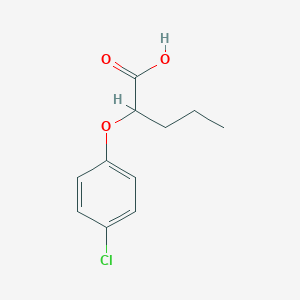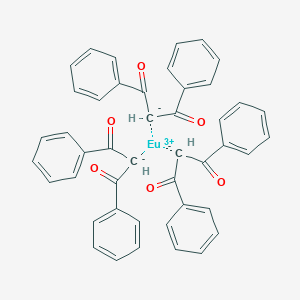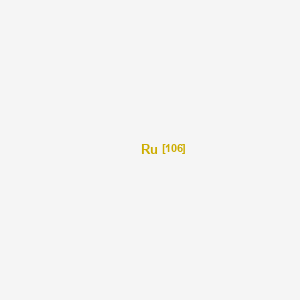
Ruthenium-106
概要
説明
Ruthenium-106 is a radioactive isotope that is widely used in scientific research applications. It is a beta-emitting radioisotope that has a half-life of 373.59 days. Ruthenium-106 is produced by neutron activation of stable ruthenium-105, which is found in natural ruthenium ores.
作用機序
Ruthenium-106 emits beta particles, which are high-energy electrons. The beta particles have a short range and can penetrate only a few millimeters into tissues. When ruthenium-106 is used as a tracer, it is incorporated into molecules or compounds that are being studied. The beta particles emitted by ruthenium-106 can be detected using various imaging techniques, such as autoradiography, scintigraphy, and positron emission tomography (PET).
生化学的および生理学的効果
Ruthenium-106 has no significant biochemical or physiological effects on living organisms. It is rapidly eliminated from the body through urine and feces. However, the beta particles emitted by ruthenium-106 can cause damage to tissues if they are not properly shielded or if the radiation dose is too high.
実験室実験の利点と制限
Ruthenium-106 has several advantages for lab experiments. It has a relatively long half-life, which allows for longer experiments and imaging studies. It emits beta particles, which can be easily detected and measured. It is also relatively easy to synthesize and purify. However, ruthenium-106 has some limitations. It has a short range and cannot penetrate deeply into tissues. It also has a low specific activity, which may limit its sensitivity in some experiments.
将来の方向性
There are several future directions for the use of ruthenium-106 in scientific research. One direction is the development of new imaging techniques that can detect beta particles emitted by ruthenium-106 with higher sensitivity and resolution. Another direction is the use of ruthenium-106 in the development of new therapies for cancer and other diseases. Ruthenium-106 may also be used in the study of nanomaterials and their properties. Finally, the use of ruthenium-106 in nuclear physics and radiation protection may lead to new discoveries and technologies.
科学的研究の応用
Ruthenium-106 is widely used in scientific research applications. It is used as a tracer in biological, medical, and environmental research. Ruthenium-106 is also used in the study of chemical reactions, catalysis, and material science. It is used in the development of new drugs and therapies for cancer and other diseases. Ruthenium-106 is also used in the study of nuclear physics and radiation protection.
特性
CAS番号 |
13967-48-1 |
|---|---|
製品名 |
Ruthenium-106 |
分子式 |
Ru |
分子量 |
105.90733 g/mol |
IUPAC名 |
ruthenium-106 |
InChI |
InChI=1S/Ru/i1+5 |
InChIキー |
KJTLSVCANCCWHF-BKFZFHPZSA-N |
異性体SMILES |
[106Ru] |
SMILES |
[Ru] |
正規SMILES |
[Ru] |
同義語 |
106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


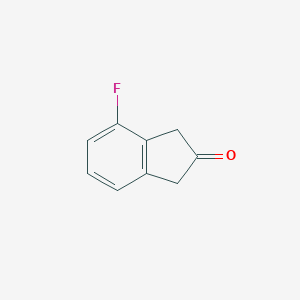
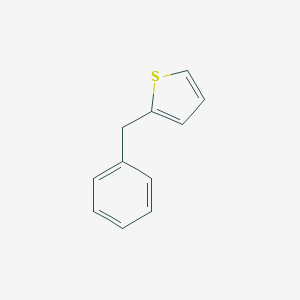
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
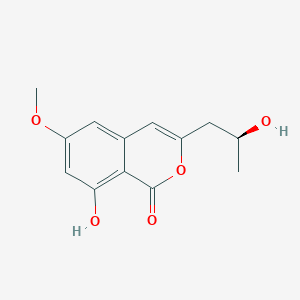
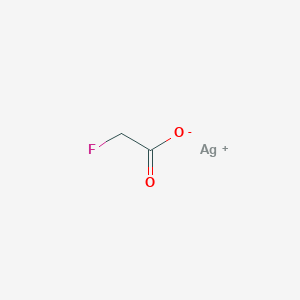
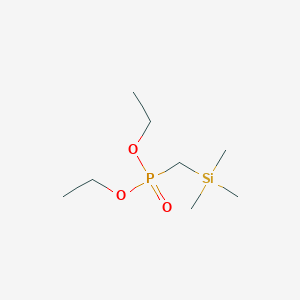
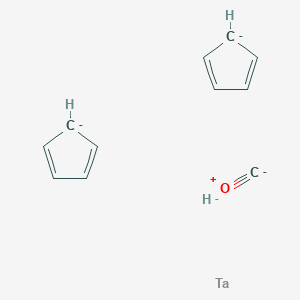

![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
